molecular formula C26H26N2O6S B11131355 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide

Cat. No.: B11131355
M. Wt: 494.6 g/mol
InChI Key: IZNAWNOXWPSZPU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide is a complex organic compound that features a unique combination of benzodioxin and quinoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Quinoline Sulfonamide: The quinoline ring can be synthesized via the Skraup synthesis, followed by sulfonylation using sulfonyl chlorides.

    Coupling Reaction: The final step involves coupling the benzodioxin and quinoline sulfonamide intermediates using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as a precursor in the synthesis of novel materials or pharmaceuticals.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential interactions with biological macromolecules.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its bioactivity profile.

Industry

Industrially, it might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural characteristics.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The benzodioxin and quinoline moieties could facilitate binding to specific molecular targets, influencing pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(quinolin-1-ylsulfonyl)-2-methylphenoxy]acetamide: Similar structure but without the dihydroquinoline moiety.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-phenoxy]acetamide: Lacks the methyl group on the phenoxy ring.

Uniqueness

The presence of both benzodioxin and dihydroquinoline moieties in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide makes it unique. This combination could confer distinct chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]acetamide

InChI

InChI=1S/C26H26N2O6S/c1-18-15-21(35(30,31)28-12-4-6-19-5-2-3-7-22(19)28)9-11-23(18)34-17-26(29)27-20-8-10-24-25(16-20)33-14-13-32-24/h2-3,5,7-11,15-16H,4,6,12-14,17H2,1H3,(H,27,29)

InChI Key

IZNAWNOXWPSZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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